Dithionic acid

Catalog No.
S582970
CAS No.
14970-71-9
M.F
H2SO4.O3S
H2S2O6
H2O6S2
M. Wt
162.15 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithionic acid

CAS Number

14970-71-9

Product Name

Dithionic acid

Molecular Formula

H2SO4.O3S
H2S2O6
H2O6S2

Molecular Weight

162.15 g/mol

InChI

InChI=1S/H2O6S2/c1-7(2,3)8(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI Key

RMGVZKRVHHSUIM-UHFFFAOYSA-N

SMILES

OS(=O)(=O)S(=O)(=O)O

solubility

Solubility in water: miscible, reaction

Canonical SMILES

OS(=O)(=O)S(=O)(=O)O

The exact mass of the compound Dithionic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water: miscible, reaction. It belongs to the ontological category of sulfur oxoacid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dithionic acid, with the chemical formula H2S2O6\text{H}_2\text{S}_2\text{O}_6, is an inorganic compound characterized as the doubly protonated derivative of the dithionate ion. This compound is primarily observed in aqueous solutions and is known for its instability. Dithionic acid is a sulfur oxoacid, which means it contains sulfur in a higher oxidation state along with oxygen and hydrogen. Its structure includes two sulfur atoms, six oxygen atoms, and two hydrogen atoms, making it a unique member of the sulfur oxoacid family .

, primarily involving redox processes. It can be synthesized through the oxidation of sulfite ions or by treating barium dithionate with sulfuric acid:

  • Formation from Barium Dithionate:
    BaS2O6(aq)+H2SO4(aq)H2S2O6(aq)+BaSO4(s)\text{BaS}_2\text{O}_6(aq)+\text{H}_2\text{SO}_4(aq)\rightarrow \text{H}_2\text{S}_2\text{O}_6(aq)+\text{BaSO}_4(s)
    This reaction illustrates the conversion of barium dithionate into dithionic acid and barium sulfate as a precipitate .
  • Decomposition:
    Dithionic acid can decompose under certain conditions to produce various sulfur species, including thiosulfate and sulfate ions. The decomposition can be influenced by pH and concentration, leading to different products depending on the reaction environment .
  • Oxidation Reactions:
    Dithionic acid can act as a reducing agent in redox reactions, facilitating the transfer of electrons to other compounds. The specific pathways and products depend on the reactants involved .

Dithionic acid can be synthesized through several methods:

  • Oxidation of Sulfite:
    • A common method involves oxidizing sulfite ions using manganese dioxide:
    2MnO2+3SO2MnS2O6+MnSO42\text{MnO}_2+3\text{SO}_2\rightarrow \text{MnS}_2\text{O}_6+\text{MnSO}_4
    This reaction produces manganese dithionate, which can then be converted into dithionic acid .
  • Metathesis Reactions:
    • Dithionic acid can also be obtained from metathesis reactions involving dithionates and strong acids like sulfuric acid .
  • Electrochemical Methods:
    • Recent advancements have explored electrochemical synthesis as a means to produce dithionic acid with controlled conditions, potentially improving yield and purity .

Dithionic acid has several potential applications:

  • Analytical Chemistry: It can be used as a reagent in analytical procedures to detect or quantify other sulfur species.
  • Industrial Processes: Due to its reducing properties, it may find applications in various industrial chemical processes, particularly those involving sulfur compounds.
  • Research: Dithionic acid serves as a subject of study in understanding sulfur chemistry and its implications in environmental science and biochemistry .

Dithionic acid shares similarities with several other sulfur oxoacids. Here are some comparable compounds:

CompoundChemical FormulaKey Features
Dithionous AcidH2S2O4\text{H}_2\text{S}_2\text{O}_4Conjugate base of dithionite; not observed experimentally.
Thiosulfuric AcidH2S2O3\text{H}_2\text{S}_2\text{O}_3Contains one less oxygen; known for its reducing properties.
Sulfurous AcidH2SO3\text{H}_2\text{SO}_3A simpler sulfur oxoacid; less stable than dithionic acid.
Sulfuric AcidH2SO4\text{H}_2\text{SO}_4Stronger oxidizing agent; widely used industrially.

Uniqueness

Dithionic acid is unique due to its specific structure containing two sulfur atoms in higher oxidation states (compared to thiosulfuric or sulfurous acids). Its dual protonation makes it distinct among sulfur oxoacids, influencing its reactivity and potential applications in various fields of chemistry .

Discovery and Early Investigations

Dithionic acid emerged as a chemical curiosity during the formative years of inorganic chemistry. Early 19th-century chemists, grappling with the complexities of sulfur oxoacids, identified dithionate salts (S$$2$$O$$6^{2-}$$) as stable intermediates in redox reactions involving sulfites and sulfates. The free acid, however, proved elusive due to its instability in concentrated forms. Initial attempts to isolate H$$2$$S$$2$$O$$6$$ were thwarted by its propensity to decompose into sulfuric acid (H$$2$$SO$$4$$) and sulfur dioxide (SO$$2$$) under mild conditions.

The first systematic investigation of dithionic acid derivatives dates to 1819, when Friedrich Stromeyer observed the formation of barium dithionate during reactions between barium sulfite and nitric acid. This work laid the groundwork for subsequent studies on dithionate stability and reactivity. By the mid-19th century, the compound’s empirical formula was established through gravimetric analyses, confirming its distinct identity among sulfur acids.

Gay-Lussac and Welter's Pioneering Work

The seminal contribution to dithionic acid chemistry came from Joseph Louis Gay-Lussac and Johann Wilhelm Welter in 1819. Their landmark study demonstrated the acid’s synthesis via the oxidation of sulfurous acid (H$$2$$SO$$3$$) using manganese dioxide (MnO$$_2$$) in aqueous media:

$$
2 \text{MnO}2 + 3 \text{SO}2 \rightarrow \text{MnS}2\text{O}6 + \text{MnSO}_4
$$

This reaction not only provided a reproducible route to dithionate salts but also underscored the redox versatility of sulfur in intermediate oxidation states. Gay-Lussac’s meticulous documentation of reaction conditions—including temperature, acidity, and stoichiometry—set a precedent for systematic inorganic synthesis.

Historical Synthesis Approaches

Early 20th-century chemists expanded upon Gay-Lussac’s methodology, developing alternative routes to dithionic acid and its salts:

  • Metathesis Reactions: Barium dithionate (BaS$$2$$O$$6$$) became a key intermediate, produced by treating manganese dithionate with barium hydroxide:
    $$
    \text{MnS}2\text{O}6 + \text{Ba(OH)}2 \rightarrow \text{BaS}2\text{O}6 + \text{Mn(OH)}2
    $$
    Subsequent treatment with sulfuric acid yielded aqueous H$$2$$S$$2$$O$$_6$$.

  • Electrochemical Methods: Industrial-scale production leveraged electrolytic oxidation of sulfites in alkaline media, though side reactions often complicated purification.

  • Oxidation with Permanganate: Dymond and Hughes (1897) demonstrated that potassium permanganate (KMnO$$_4$$) could oxidize sulfurous acid to dithionate under controlled acidic conditions.

Table 1: Solubility of Dithionate Salts (g/100 g H$$_2$$O at 25°C)

SaltSolubility
Na$$2$$S$$2$$O$$6$$·2H$$2$$O13.39
K$$2$$S$$2$$O$$_6$$6.23
BaS$$2$$O$$6$$·2H$$_2$$O15.75
CuS$$2$$O$$6$$·4H$$_2$$O44.91

Data compiled from solubility studies.

Evolution of Theoretical Understanding

The molecular structure of dithionic acid posed a persistent challenge. Early debates centered on whether the sulfur atoms adopted +4 or +5 oxidation states. X-ray crystallography of dithionate salts in the 1930s revealed a central S–S bond flanked by two sulfonate groups (O$$3$$S–S–SO$$3^{2-}$$), confirming sulfur’s +5 oxidation state.

Key theoretical advancements include:

  • Acid Dissociation: Titration studies resolved longstanding controversies about H$$2$$S$$2$$O$$_6$$’s acidity. Contrary to earlier claims of two distinct pKa values, modern analyses identify a single dissociation constant (pKa ≈ -0.6), classifying it as a strong diprotic acid.
  • Thermal Decomposition: Kinetic studies by Yost and Pomeroy (1927) elucidated the acid’s decomposition pathway:
    $$
    \text{H}2\text{S}2\text{O}6 \rightarrow \text{H}2\text{SO}4 + \text{SO}2
    $$
    The reaction follows first-order kinetics with an activation energy of ~85 kJ/mol.

Key Research Milestones in Dithionic Acid Studies

YearMilestoneSignificance
1819Synthesis by Gay-Lussac and WelterFirst reproducible dithionate preparation
1902Carpenter’s oxidation mechanismsElucidated metal oxide-mediated syntheses
1927Decomposition kineticsQuantified thermal stability parameters
1997Computational structure analysisConfirmed S–S bond via SCS-MP2 calculations
2023Astrochemical detectionIdentified in Ryugu asteroid samples

Recent computational studies have modeled H$$2$$S$$2$$O$$_6$$’s aqueous behavior, revealing intramolecular hydrogen bonding that stabilizes its conformers. Meanwhile, its detection in extraterrestrial samples underscores its potential role in prebiotic chemistry.

The structural characterization of dithionic acid (H₂S₂O₆) has been extensively investigated through various experimental and theoretical methodologies, establishing a comprehensive understanding of its molecular architecture [1] [2]. The compound exists as an inorganic acid with the molecular formula H₂S₂O₆ and a molecular weight of 162.15 grams per mole [2] [8]. The structural framework of dithionic acid is characterized by two sulfur atoms in the +5 oxidation state, connected by a single sulfur-sulfur bond, with each sulfur atom coordinated to three oxygen atoms [1] [4] [17].

X-ray crystallographic studies have provided detailed insights into the three-dimensional arrangement of dithionate ions in crystalline structures [44] [45]. The Extended X-ray Absorption Fine Structure (EXAFS) technique has been particularly valuable in determining the local structural environment around sulfur atoms, revealing that the sulfur-sulfur bond of dithionate ions aligns closely along specific crystallographic directions [44] [45]. These investigations have demonstrated that the dithionate anion adopts a staggered conformation in solid-state structures, with the sulfur-sulfur bond length measuring approximately 2.15 Angstroms [7] [17] [23].

The molecular geometry of dithionic acid exhibits tetrahedral coordination around each sulfur center, consistent with the presence of sulfur-oxygen double bonds and sulfur-hydroxyl single bonds [1] [7]. Spectroscopic characterization methods, including infrared and Raman spectroscopy, have been employed to identify characteristic vibrational modes associated with the sulfur-oxygen bonding patterns [41] [42]. The compound demonstrates a topological polar surface area of 126 square Angstroms and contains eight heavy atoms with a formal charge of zero [2] [8].

PropertyValueReference
Molecular FormulaH₂S₂O₆ [1] [2] [8]
Molecular Weight (g/mol)162.15 [2] [8]
S-S Bond Length (Å)2.15 (typical) [7] [17] [23]
S-O Bond Length (Å)1.43-1.45 [7] [33]
Oxidation State of Sulfur+5 [4] [17]
ConformationStaggered [17] [29] [40]
Heavy Atom Count8 [2] [8]
Topological Polar Surface Area (Ų)126 [2] [8]

Theoretical Studies on S-S Bonding

The sulfur-sulfur bonding in dithionic acid represents a unique structural feature that distinguishes it from other sulfur oxoacids [17] [19] [23]. Theoretical investigations have revealed that the sulfur-sulfur bond in dithionate exhibits characteristics of a single covalent bond with significant polarization due to the electron-withdrawing effects of the surrounding oxygen atoms [20] [21] [23]. The bond length of approximately 2.15 Angstroms is notably longer than typical sulfur-sulfur single bonds, which typically measure around 2.05 Angstroms in simpler sulfur-containing molecules [20] [21].

Quantum mechanical calculations have demonstrated that the sulfur-sulfur bond in dithionic acid possesses limited rotational freedom, with the molecule preferentially adopting a staggered conformation to minimize electron-electron repulsion between the sulfur-oxygen bonds [17] [29] [40]. The weak nature of the sulfur-sulfur bond has been confirmed through electron paramagnetic resonance studies, which indicate that similar divalent sulfur-sulfur bonds can undergo facile heterolytic cleavage under specific conditions [21] [23].

High-level computational studies employing coupled-cluster theory with single and double excitations and perturbative treatment of triple excitations have provided precise geometric parameters for sulfur-sulfur bonding systems [20]. These calculations have revealed that vibrational corrections at the molecular perturbation theory level lead to sulfur-sulfur bond lengths of approximately 2.05 Angstroms in simpler disulfide systems, with longer bonds observed in more complex oxoacid environments [20].

The electronic structure analysis of the sulfur-sulfur bond reveals significant contributions from both sigma and pi orbital interactions, with the bond strength being modulated by the oxidation state of the sulfur atoms and the nature of the substituent groups [20] [33]. The presence of electronegative oxygen atoms in the dithionate structure creates a polarized bonding environment that affects the overall bond dissociation energy and reactivity patterns [17] [23].

Computational Chemistry Investigations

Computational chemistry methodologies have been extensively applied to investigate the electronic structure, stability, and reactivity of dithionic acid [32] [35]. Density Functional Theory calculations have proven particularly valuable for predicting the redox potentials of dithionic acid at various pH values, providing insights into the compound's behavior under different chemical conditions [35]. These computational protocols combine quantum chemical calculations with cheminformatics approaches to achieve accurate predictions of pH-dependent molecular properties [35].

Ab initio quantum chemical calculations have been employed to determine the acidity constants of dithionic acid, revealing correlations between molecular structure and acid strength [32]. Remarkably, these studies have identified strong correlations between single chemical bond lengths calculated using Density Functional Theory and the acidity of sulfur oxoacids, demonstrating that molecular reactivity indices can provide accurate estimates of chemical properties [32].

Molecular orbital theory calculations have elucidated the electronic distribution within the dithionate structure, revealing the nature of sulfur-oxygen bonding and the role of d-orbital participation in bonding [33]. These investigations have shown that the sulfur-oxygen bonds exhibit characteristics intermediate between single and double bonds, with significant delocalization of electron density across the sulfate-like termini [33].

Computational studies have also addressed the conformational preferences of dithionic acid, confirming that the staggered arrangement represents the energetically favored configuration [35] [40]. The rotational barrier around the sulfur-sulfur bond has been calculated to be relatively low, consistent with the observed structural flexibility in crystalline environments [40].

Advanced computational methods, including the use of composite schemes that account for complete basis set extrapolation and core-valence correlation effects, have been applied to achieve high-accuracy predictions of molecular geometries and energetic properties [20]. These methodologies have provided benchmark quality data for the validation of lower-level computational approaches and empirical models [20].

Quantum Chemical Modeling Perspectives

Quantum chemical modeling of dithionic acid has provided fundamental insights into the electronic structure and bonding characteristics of this important sulfur oxoacid [14] [20] [33]. The application of high-level quantum chemical methods, particularly coupled-cluster theory, has enabled the determination of accurate molecular geometries and electronic properties with experimental-quality precision [20]. These calculations have revealed the complex interplay between sulfur d-orbitals and oxygen p-orbitals in determining the overall molecular stability and reactivity [33].

The quantum mechanical description of dithionic acid emphasizes the role of hyperconjugation and orbital mixing in stabilizing the molecular structure [20] [33]. The sulfur atoms in dithionic acid utilize expanded valence shells to accommodate the bonding requirements of the octahedral-like coordination environment, resulting in molecular orbitals that are delocalized across the entire dithionate framework [33]. This delocalization contributes to the overall stability of the molecule and influences its chemical reactivity patterns [33].

Quantum chemical investigations have also explored the potential energy surfaces associated with conformational changes in dithionic acid, identifying transition states and reaction pathways for molecular rearrangements [35]. These studies have revealed that the energy barrier for rotation around the sulfur-sulfur bond is relatively modest, consistent with the observed conformational flexibility in different crystalline environments [35] [40].

The application of quantum chemical modeling to dithionic acid has extended to the prediction of spectroscopic properties, including infrared and Raman vibrational frequencies [41] [42]. These calculations have provided assignments for observed spectroscopic bands and have facilitated the interpretation of experimental spectra in terms of specific molecular motions and bonding interactions [41] [42].

Modern quantum chemical approaches have also been applied to investigate the solvation behavior of dithionic acid, revealing how the molecular structure and electronic properties are modified in aqueous environments [35]. These studies have demonstrated that implicit solvation models can accurately reproduce the experimentally observed behavior of dithionic acid in solution, providing a theoretical framework for understanding its chemical reactivity [35].

Distinction from Polythionic Acid Series

Dithionic acid occupies a unique position among sulfur oxoacids and is explicitly distinguished from the polythionic acid series due to fundamental differences in structure, bonding, and chemical properties [24] [27] [29]. While dithionic acid contains two sulfur atoms connected by a single sulfur-sulfur bond, polythionic acids are characterized by linear chains of sulfur atoms with the general formula H₂SₙO₆, where n represents the number of sulfur atoms in the chain [24] [27].

The structural distinction is particularly evident in the oxidation states of sulfur atoms within these compounds [24] [28] [29]. In dithionic acid, both sulfur atoms exist in the +5 oxidation state, whereas polythionic acids contain terminal sulfur atoms in the +5 oxidation state and central sulfur atoms in the 0 oxidation state [24] [28]. This difference in oxidation states directly influences the bonding patterns and overall molecular stability [24] [28].

Polythionic acids, including trithionic acid (H₂S₃O₆), tetrathionic acid (H₂S₄O₆), and higher homologs, exhibit fundamentally different structural features compared to dithionic acid [24] [27] [30]. These compounds contain linear sulfur chains with (n-1) sulfur-sulfur bonds, where the central sulfur atoms are connected through covalent bonding without formal oxidation [27] [30]. The number of sulfur-sulfur bonds in polythionic acids follows the relationship (n-1), distinguishing them from the single sulfur-sulfur bond present in dithionic acid [27].

CompoundSulfur Chain LengthS-S Bond CountOxidation StatesSeries Classification
Dithionic acid (H₂S₂O₆)21+5 (all S atoms)Not a true polythionate
Trithionic acid (H₂S₃O₆)32 (n-1)+5 (terminal), 0 (central)True polythionate
Tetrathionic acid (H₂S₄O₆)43 (n-1)+5 (terminal), 0 (central)True polythionate
Pentathionic acid (H₂S₅O₆)54 (n-1)+5 (terminal), 0 (central)True polythionate

The stability characteristics of dithionic acid further differentiate it from the polythionic acid series [24] [27] [30]. Dithionic acid demonstrates considerable stability in aqueous solution and can be isolated as stable salts, whereas polythionic acids are generally unstable in their free acid forms and rapidly decompose with the formation of sulfur, sulfur dioxide, and sulfuric acid [24] [30]. Among the polythionic acids, tetrathionic acid exhibits the greatest stability, while trithionic acid is the least stable member of the series [30].

The chemical reactivity patterns also distinguish dithionic acid from polythionic acids [24] [29]. Dithionic acid resists decomposition under mild conditions and does not readily undergo disproportionation reactions, whereas polythionic acids are susceptible to decomposition through various pathways including disproportionation, chain transfer reactions, and redox processes [24] [25] [30]. The mechanistic pathways for polythionate decomposition involve selective heterolytic cleavage of sulfur-sulfur bonds, a process that is not observed for dithionic acid under similar conditions [25].

Oxidation of Sulfites

The oxidation of sulfites represents one of the most fundamental approaches to dithionic acid synthesis. This method involves the transformation of sulfur from its +4 oxidation state in sulfites to the +5 oxidation state characteristic of dithionates [1]. The process typically requires careful control of reaction conditions to ensure optimal yield and product purity.

The general mechanism involves the oxidation of sulfite ions through various oxidizing agents, where the sulfur atoms undergo a one-electron oxidation while simultaneously forming the characteristic sulfur-sulfur bond of dithionic acid [2]. Temperature control is critical in this process, as elevated temperatures can lead to decomposition of the desired product. Research has demonstrated that maintaining temperatures below 10°C significantly improves stability and prevents unwanted side reactions [3].

The oxidation process is particularly sensitive to pH conditions, with acidic environments (pH < 3) being optimal for dithionate formation [4]. This pH dependence is attributed to the protonation states of the sulfite species and the stability of intermediate compounds formed during the oxidation process.

Manganese Dioxide-Based Methods

Manganese dioxide serves as an excellent oxidizing agent for the large-scale preparation of dithionates. The classical method involves the treatment of cooled aqueous solutions of sulfur dioxide with manganese dioxide [2]. The reaction proceeds according to the following stoichiometry:

2 MnO₂ + 3 SO₂ → MnS₂O₆ + MnSO₄

This process demonstrates remarkable efficiency when conducted under controlled conditions. The manganese dithionate solution formed can subsequently be converted to other metal dithionates through metathesis reactions [2]. Research has shown that continuous agitation with magnetic stirring and cooling in an ice-water bath results in complete dissolution of manganese dioxide within a few hours, achieving satisfactory yields of 55-65% [5].

The temperature control aspect of this method is particularly important for industrial applications. Studies have demonstrated that maintaining reaction temperatures between 35-45°C for the initial stages, followed by cooling to below 20°C, optimizes both reaction kinetics and product stability [4]. The formation of manganous dithionate during flue gas desulfurization processes has been extensively studied, revealing that increased acidity, gaseous oxygen content, and reaction temperatures above 60°C can effectively inhibit unwanted side reactions [4].

Modern Synthetic Pathways

Barium Dithionate and Sulfuric Acid Metathesis Route

The metathesis reaction between barium dithionate and sulfuric acid represents a highly efficient modern synthetic pathway for dithionic acid preparation [2]. This method offers several advantages over traditional approaches, including higher yields (70-80%) and improved product purity [3].

The reaction mechanism involves the precipitation of barium sulfate, which drives the equilibrium toward product formation:

BaS₂O₆ + H₂SO₄ → H₂S₂O₆ + BaSO₄

The success of this method depends significantly on the quality of the barium dithionate starting material and the precise control of reaction stoichiometry. Research has established that the barium dithionate must be prepared through careful oxidation of manganese dioxide with sulfur dioxide, followed by treatment with barium hydroxide and subsequent purification [5].

The process requires careful pH control (1-2) to ensure complete conversion while preventing decomposition of the acid product [3]. The reaction is typically conducted at ambient temperature, making it suitable for both laboratory and industrial-scale production.

Alternative Synthetic Approaches

Several alternative synthetic approaches have been developed to address specific industrial requirements or to improve upon existing methods. The chlorine oxidation method involves the treatment of sodium thiosulfate with chlorine in strongly alkaline conditions [6]:

3 Cl₂ + Na₂S₂O₃·5H₂O + 6 NaOH → Na₂S₂O₆ + 6 NaCl + 8 H₂O

This method achieves yields of 60-70% under optimized conditions but requires careful handling of chlorine gas and produces significant amounts of salt byproducts [6].

The silver ion oxidation method represents another alternative approach, particularly useful for analytical applications [6]:

Na₂SO₃ + 2 Ag⁺ + SO₃²⁻ → Na₂S₂O₆ + 2 Ag

While this method provides good selectivity, the cost of silver reagents limits its industrial applicability [6].

Potassium permanganate oxidation of sulfurous acid has been historically significant in dithionic acid research [7]. The method involves the controlled addition of permanganate to sulfurous acid solutions under acidic conditions, achieving yields of 45-55% [7]. However, the formation of manganese byproducts and the need for precise stoichiometric control limit its practical applications.

Industrial-Scale Production Research

Industrial-scale production of dithionic acid and its salts has been the subject of extensive research, with particular focus on process optimization and cost reduction [8] [3]. The primary industrial method involves the oxidation of sulfur dioxide with manganese dioxide in large-scale reactor systems [3].

The process begins with the treatment of concentrated sulfuric acid with hydrated sulfur dioxide in excess, followed by oxidation with manganese dioxide as the oxidizing agent [3]. This approach has been optimized for continuous operation, with careful control of temperature, pressure, and reactant feed rates.

Research has demonstrated that the industrial process can achieve yields of 55-65% when properly optimized [3]. Key factors affecting industrial-scale production include:

  • Temperature Control: Maintaining temperatures below 10°C during the initial oxidation phase to prevent decomposition
  • pH Management: Controlling pH to 2-4 range for optimal dithionate formation
  • Oxygen Content: Maintaining oxygen levels above 10% to inhibit side reactions
  • Residence Time: Optimizing reaction time to 2-4 hours for complete conversion

The industrial process has been integrated with various chemical manufacturing operations, particularly in the production of specialty chemicals and analytical reagents [9]. The market for dithionic acid derivatives is expected to grow by 10-15% by 2030, driven by increasing demand in analytical chemistry and environmental applications [9].

Green Chemistry Approaches to Synthesis

Recent developments in green chemistry have led to the exploration of more environmentally friendly approaches to dithionic acid synthesis [10]. These methods focus on reducing waste generation, minimizing the use of hazardous reagents, and improving overall process efficiency.

One promising approach involves the use of electrochemical oxidation methods, which can eliminate the need for chemical oxidizing agents [3]. The electrochemical route involves the anodic oxidation of sulfite solutions under controlled potential conditions, producing dithionates with minimal waste generation.

Another green chemistry approach focuses on the development of catalytic processes that can operate under milder conditions [11]. Research has demonstrated that certain metal catalysts can facilitate the oxidation of sulfites to dithionates at lower temperatures and pressures, reducing energy requirements and improving overall sustainability.

The integration of dithionic acid synthesis with waste treatment processes has also been explored [12]. For example, the use of dithionate salts in cellulose pulping processes not only produces the desired chemical product but also helps reduce the concentration of malodorous substances in industrial waste streams [12].

Biocatalytic approaches, while still in early development stages, represent another frontier in green dithionic acid synthesis [13]. These methods utilize enzymatic systems to catalyze the oxidation of sulfur compounds under mild, environmentally friendly conditions.

The environmental impact of dithionic acid production has been a subject of concern, particularly regarding the formation of decomposition products such as sulfite, sulfate, thiosulfate, and sulfur [14]. Green chemistry approaches aim to minimize these environmental impacts through improved process design and waste minimization strategies.

Physical Description

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

-1.8

Vapor Density

Relative vapor density (air = 1): 3-3.3

Density

Relative density (water = 1): 1.9

Related CAS

13455-20-4 (di-potassium salt)
7631-94-9 (di-hydrochloride salt)

Other CAS

14970-71-9
8014-95-7

Wikipedia

Dithionic acid

Dates

Last modified: 02-18-2024

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